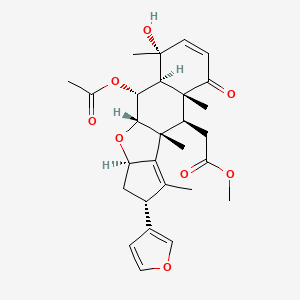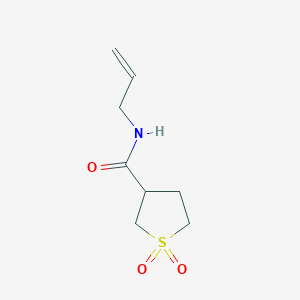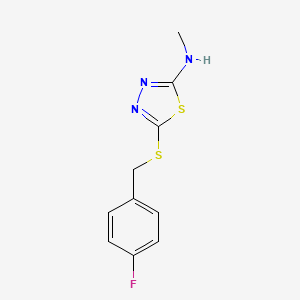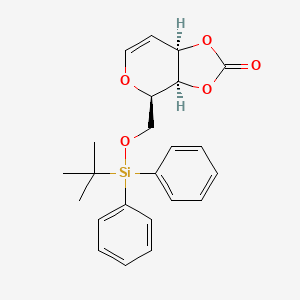
2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminobenzonitrile with N,N-dimethyl-N’-pyridylurea under thermal activation. This reaction leads to the formation of N-(2-pyridyl)-substituted 4-aminoquinazolin-2(1H)-ones through a Dimroth rearrangement .
Another method involves the reaction of 8-hydroxyquinoline-5-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of sodium triacetoxyborohydride. The reaction is carried out in dichloromethane at room temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and purifying the final product, would apply to the industrial production of this compound.
化学反応の分析
Types of Reactions
2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dichloromethane, ethanol, and toluene, with temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.
科学的研究の応用
2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 2-(Pyridin-2-yl)pyrimidine derivatives
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine
Uniqueness
What sets 2-((2-((Pyridin-2-ylmethyl)amino)quinazolin-4-yl)amino)ethanol apart from similar compounds is its unique combination of a quinazoline core with a pyridin-2-ylmethyl group and an ethanolamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C16H17N5O |
|---|---|
分子量 |
295.34 g/mol |
IUPAC名 |
2-[[2-(pyridin-2-ylmethylamino)quinazolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C16H17N5O/c22-10-9-18-15-13-6-1-2-7-14(13)20-16(21-15)19-11-12-5-3-4-8-17-12/h1-8,22H,9-11H2,(H2,18,19,20,21) |
InChIキー |
MTYOLJNFORNBQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NCC3=CC=CC=N3)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


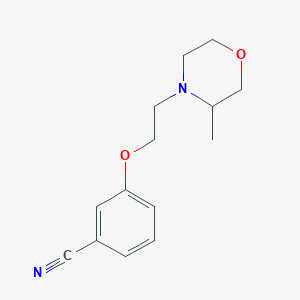
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)

![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
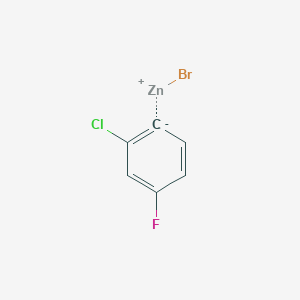
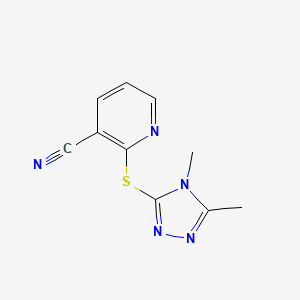
![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)


